molecular formula C15H22O B14837290 2-Tert-butyl-1-cyclopropoxy-3-ethylbenzene

2-Tert-butyl-1-cyclopropoxy-3-ethylbenzene

Cat. No.: B14837290
M. Wt: 218.33 g/mol
InChI Key: PAAXOBFUQMYHNZ-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-cyclopropoxy-3-ethylbenzene is an organic compound with the molecular formula C15H22O It is a derivative of benzene, featuring a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1-cyclopropoxy-3-ethylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . The cyclopropoxy group can be introduced through a subsequent reaction involving cyclopropyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1-cyclopropoxy-3-ethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO2)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

2-Tert-butyl-1-cyclopropoxy-3-ethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-cyclopropoxy-3-ethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-1-cyclopropoxy-3-ethylbenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-tert-butyl-1-cyclopropyloxy-3-ethylbenzene

InChI

InChI=1S/C15H22O/c1-5-11-7-6-8-13(16-12-9-10-12)14(11)15(2,3)4/h6-8,12H,5,9-10H2,1-4H3

InChI Key

PAAXOBFUQMYHNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC2CC2)C(C)(C)C

Origin of Product

United States

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